molecular formula C23H21F3O4 B12707288 16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one CAS No. 2691-81-8

16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one

Cat. No.: B12707288
CAS No.: 2691-81-8
M. Wt: 418.4 g/mol
InChI Key: YIODTVGTQJKFMM-QGPSGZEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate estrane derivative.

    Introduction of Trifluoroethylidene Group:

    Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled synthesis.

    Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one has several scientific research applications:

    Biology: Studied for its potential biological activities, including hormone receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as hormone receptors. The trifluoroethylidene group enhances its binding affinity and selectivity towards these receptors, leading to modulation of hormonal pathways. The methoxy group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural hormone with a similar estrane skeleton but lacking the trifluoroethylidene and methoxy groups.

    Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the C17 position.

    Mestranol: Another synthetic derivative with a methoxy group at the C3 position.

Uniqueness

16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2691-81-8

Molecular Formula

C23H21F3O4

Molecular Weight

418.4 g/mol

IUPAC Name

[(1Z)-2,2,2-trifluoro-1-[(13S,14S)-3-methoxy-13-methyl-17-oxo-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-16-ylidene]ethyl] acetate

InChI

InChI=1S/C23H21F3O4/c1-12(27)30-21(23(24,25)26)18-11-19-17-6-4-13-10-14(29-3)5-7-15(13)16(17)8-9-22(19,2)20(18)28/h4-7,10,19H,8-9,11H2,1-3H3/b21-18-/t19-,22-/m0/s1

InChI Key

YIODTVGTQJKFMM-QGPSGZEKSA-N

Isomeric SMILES

CC(=O)O/C(=C\1/C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)/C(F)(F)F

Canonical SMILES

CC(=O)OC(=C1CC2C3=C(CCC2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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